molecular formula C12H10F2N2O2 B14124750 Ethyl 2-cyano-3-(3,5-difluoroanilino)prop-2-enoate

Ethyl 2-cyano-3-(3,5-difluoroanilino)prop-2-enoate

Cat. No.: B14124750
M. Wt: 252.22 g/mol
InChI Key: ZFMQPVALOWKRKZ-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-3-(3,5-difluoroanilino)prop-2-enoate: is an organic compound with the molecular formula C₁₂H₁₀F₂N₂O₂ It is a derivative of cyanoacrylate and contains both cyano and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-cyano-3-(3,5-difluoroanilino)prop-2-enoate typically involves the reaction of ethyl cyanoacetate with 3,5-difluoroaniline in the presence of a base. The reaction proceeds through a Knoevenagel condensation mechanism, where the cyanoacetate and aniline derivatives form a conjugated system. The reaction conditions often include the use of a solvent such as ethanol or methanol and a base like piperidine or pyridine to facilitate the condensation reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyano-3-(3,5-difluoroanilino)prop-2-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the cyano group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or ester groups can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-cyano-3-(3,5-difluoroanilino)prop-2-enoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology: Potential applications in the development of bioactive compounds. Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery.

    Medicine: Investigated for its potential therapeutic properties. Compounds with similar structures have shown activity against various diseases, including cancer and infectious diseases.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-(3,5-difluoroanilino)prop-2-enoate involves its interaction with molecular targets in biological systems. The compound can act as an inhibitor or modulator of specific enzymes or receptors. For example, it may inhibit enzymes involved in metabolic pathways or bind to receptors to modulate their activity. The exact molecular targets and pathways depend on the specific application and the biological context .

Comparison with Similar Compounds

  • Ethyl 2-cyano-3-(2,5-difluoroanilino)prop-2-enoate
  • Ethyl 2-cyano-3-(3,4-difluoroanilino)prop-2-enoate
  • Ethyl 2-cyano-3-(3,5-dichloroanilino)prop-2-enoate

Comparison: Ethyl 2-cyano-3-(3,5-difluoroanilino)prop-2-enoate is unique due to the presence of both cyano and ester functional groups, which confer specific reactivity and properties. The difluoroanilino moiety enhances its potential interactions with biological targets compared to other halogenated analogs. The position and type of substituents on the aniline ring can significantly influence the compound’s reactivity and biological activity .

Properties

Molecular Formula

C12H10F2N2O2

Molecular Weight

252.22 g/mol

IUPAC Name

ethyl 2-cyano-3-(3,5-difluoroanilino)prop-2-enoate

InChI

InChI=1S/C12H10F2N2O2/c1-2-18-12(17)8(6-15)7-16-11-4-9(13)3-10(14)5-11/h3-5,7,16H,2H2,1H3

InChI Key

ZFMQPVALOWKRKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CNC1=CC(=CC(=C1)F)F)C#N

Origin of Product

United States

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